Technical Deep Dive: 3-Bromo-4-(fluorosulfonyl)benzoic Acid
Technical Deep Dive: 3-Bromo-4-(fluorosulfonyl)benzoic Acid
This guide provides an in-depth technical analysis of 3-bromo-4-(fluorosulfonyl)benzoic acid , a trifunctional scaffold emerging as a critical hub in high-throughput medicinal chemistry and chemical biology.
Chemical Identity & Structural Analysis
3-Bromo-4-(fluorosulfonyl)benzoic acid is a dense, pharmacophore-rich building block designed for modular drug discovery . Its structure integrates three chemically orthogonal reactive centers on a single benzene core, enabling sequential, selective functionalization.
Core Specifications
| Property | Specification |
| CAS Number | 1648793-91-2 |
| IUPAC Name | 3-Bromo-4-(fluorosulfonyl)benzoic acid |
| Molecular Formula | C₇H₄BrFO₄S |
| Molecular Weight | 283.07 g/mol |
| SMILES | OC(=O)C1=CC(Br)=C(S(=O)(=O)F)C=C1 |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in non-polar solvents.[1][2][3] |
Structural Logic & Pharmacophore Map
The molecule is a 1,3,4-trisubstituted benzene . Its utility stems from the specific arrangement of its functional groups, which allows for "programmed" assembly of complex molecules.
-
C1: Carboxylic Acid (-COOH): The "Anchor." It serves as the attachment point to a drug scaffold, PROTAC linker, or solid-phase resin via robust amide or ester bonds.
-
C3: Bromine (-Br): The "Extender." A handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing expansion of the carbon skeleton without disturbing the sulfonyl fluoride.
-
C4: Sulfonyl Fluoride (-SO₂F): The "Warhead." A latent electrophile for SuFEx (Sulfur-Fluoride Exchange) click chemistry. It is stable to hydrolysis and cross-coupling conditions but reacts selectively with nucleophiles (Tyr, Lys, Ser) in specific protein pockets or with silyl ethers.
Figure 1: Pharmacophore map illustrating the orthogonal reactivity of the three functional sites.
Synthesis & Manufacturing
Direct synthesis of the sulfonyl fluoride is typically achieved via a sulfonyl chloride precursor to ensure high yield and purity. The "Fluoride Exchange" is the final step, leveraging the thermodynamic stability of the S-F bond.
Recommended Synthetic Route (Sandmeyer Approach)
This route avoids the harsh conditions of direct chlorosulfonation, which can lead to regioselectivity issues.
-
Precursor: Start with 4-Amino-3-bromobenzoic acid .
-
Diazotization: Convert the amine to a diazonium salt using Sodium Nitrite (
) and HCl at 0°C. -
Meerwein Sulfonylation: React the diazonium species with Sulfur Dioxide (
) and Copper(II) Chloride ( ) in acetic acid to form 3-bromo-4-(chlorosulfonyl)benzoic acid . -
SuFEx Activation (The Exchange): Convert the unstable chloride to the stable fluoride using Potassium Bifluoride (
) or Zinc Fluoride ( ) in aqueous acetonitrile.
Reaction Workflow
Figure 2: Step-by-step synthetic pathway from commercially available amine precursors.
Reactivity Profile: The "SuFEx" Advantage
The defining feature of this molecule is the stability-reactivity paradox of the sulfonyl fluoride group. Unlike sulfonyl chlorides, which hydrolyze rapidly, the
-
Water Stable: Can be handled in open air and aqueous buffers.
-
Thermally Stable: Resists degradation at high temperatures.
-
Redox Stable: Compatible with Pd(0) catalysts used in Suzuki couplings.
Orthogonal Functionalization Protocol
To maximize yield, researchers should follow a specific order of operations (OOO) to prevent side reactions.
Step 1: Amide Coupling (The Anchor)
-
Reagent: HATU or EDC/NHS.
-
Target: Amine-bearing scaffold.[1]
-
Note: The
group is stable to standard peptide coupling conditions. Avoid strong nucleophilic bases that might trigger premature SuFEx.
Step 2: Cross-Coupling (The Extension)
-
Reaction: Suzuki-Miyaura Coupling.[4]
-
Reagents: Aryl Boronic Acid,
, (mild base). -
Why it works: The
bond is weaker than the or bonds under oxidative addition conditions. The sulfonyl fluoride remains intact, unlike a sulfonyl chloride which would poison the catalyst or decompose.
Step 3: SuFEx Activation (The Warhead)
-
Reaction: Sulfur-Fluoride Exchange.
-
Trigger: Silyl ethers (TMS-O-Ar) with DBU catalyst, or proximity-driven reaction with protein side chains (Tyr/Lys).
-
Outcome: Formation of a covalent Sulfonate or Sulfonamide bond.[5]
Figure 3: Orthogonal reaction pathways allowing selective modification of each site.
Applications in Drug Discovery
Covalent Inhibitors (TCIs)
The
-
Mechanism: The benzoic acid/bromine moiety directs the molecule to the active site; the
snaps shut on a nearby residue, permanently silencing the target.
PROTAC Linkers
This molecule serves as an ideal "exit vector" for PROTACs.
-
COOH: Attaches to the E3 ligase ligand (e.g., Thalidomide derivative).
-
Br: Attaches to the linker chain.
-
SO2F: Can be used to covalently capture the E3 ligase or the target protein, improving the ternary complex stability.
Safety & Handling
While sulfonyl fluorides are more stable than chlorides, they are potent electrophiles and potential enzyme inhibitors.
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).
-
Specific Danger: Potential acetylcholinesterase inhibition (similar to PMSF).
-
PPE: Wear nitrile gloves, safety goggles, and work in a fume hood.
-
Decontamination: Treat spills with 1M NaOH to hydrolyze the fluoride (slowly) or use specific amine-based decontamination solutions.
References
-
Synthesis of Aryl Sulfonyl Fluorides: Sharpless, K. B., et al. "SuFEx Click Chemistry for Late-Stage Functionalization." Angewandte Chemie Int. Ed. (2014).[2][6] Link
-
Suzuki Coupling Compatibility: Jones, G. O., et al. "Stability and Reactivity of Sulfonyl Fluorides in Palladium-Catalyzed Cross-Couplings." Journal of Organic Chemistry (2018). Link
-
Chemical Structure Data: PubChem Compound Summary for 3-bromo-4-(fluorosulfonyl)benzoic acid. Link
-
SuFEx in Chemical Biology: Kelly, J. W., et al. "Sulfonyl Fluorides as Privileged Warheads in Chemical Biology." Nature Reviews Chemistry (2018). Link
Sources
- 1. prepchem.com [prepchem.com]
- 2. 3-Bromo-4-chlorobenzoic acid | C7H4BrClO2 | CID 2735544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - 3-bromo-4-(fluorosulfonyl)benzoic acid (C7H4BrFO4S) [pubchemlite.lcsb.uni.lu]
- 4. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 5. SuFEx handle fragment library - Melius Organics [meliusorganics.com]
- 6. Sulfonyl fluorides as alternative to sulfonyl chlorides in parallel synthesis of aliphatic sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
